![molecular formula C21H24ClFN4O3 B2749193 N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide CAS No. 1049571-31-4](/img/structure/B2749193.png)
N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide
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Overview
Description
Synthesis Analysis
The compound is part of a series of novel triazole-pyrimidine-based compounds that were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 3-chloro-4-fluorophenyl group, a 4-methoxyphenyl group, and a piperazin-1-yl group .Scientific Research Applications
Potential Applications in Research
Given the structural complexity and the presence of functional groups such as chloro, fluoro, methoxy, and piperazine, compounds similar to N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide have been studied in the context of medical imaging, neurotransmitter receptor study, and the synthesis of pharmacologically active molecules. Below, we explore related research findings that could suggest potential applications for the compound :
1. Medical Imaging and Radiotracer Development
Compounds with structural similarities have been explored for their potential in developing positron emission tomography (PET) radiotracers, which are crucial in studying various biological targets within the body. For instance, studies on compounds like [18F]NIDA-42033 and [18F]GBR13119 have highlighted the feasibility of using such molecules for imaging CB1 cannabinoid receptors and dopamine transporters, respectively, offering insights into neurological conditions and substance use disorders (Katoch-Rouse & Horti, 2003); (Kilbourn & Haka, 1988).
2. Neurotransmitter Receptor Research
Compounds with piperazine and fluoro-phenyl groups have been utilized in researching neurotransmitter receptors, such as serotonin 5-HT1A receptors and dopamine receptors. This research has implications for understanding and treating various neuropsychiatric disorders, as seen in the development and application of selective serotonin reuptake inhibitors (SSRIs) and dopamine receptor ligands (Dorsey et al., 2004); (Banala et al., 2011).
3. Synthesis of Pharmacologically Active Molecules
Research into the synthesis and pharmacological evaluation of molecules containing piperazine and methoxyphenyl groups has yielded insights into their potential antimicrobial activity and interactions with adrenoceptors, suggesting a broad spectrum of pharmacological applications ranging from antimicrobial agents to adrenoceptor subtype-selective ligands (Mishra & Chundawat, 2019); (Huang et al., 2015).
Mechanism of Action
properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClFN4O3/c1-30-17-5-3-16(4-6-17)27-12-10-26(11-13-27)9-8-24-20(28)21(29)25-15-2-7-19(23)18(22)14-15/h2-7,14H,8-13H2,1H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRFEYRHADXVKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClFN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide |
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